铁龙

概述

描述

Tiron: , also known by its systematic name disodium 4,5-dihydroxy-1,3-benzenedisulfonate, is a chemical compound widely recognized for its ability to form strong complexes with metals such as titanium and iron . This compound is characterized by its water solubility and non-toxic nature, making it a valuable reagent in various scientific and industrial applications.

科学研究应用

Chemistry: Tiron is extensively used as a chelating agent in analytical chemistry for the determination of trace metals. It forms stable complexes with metals like iron, aluminum, and titanium, which can be detected using colorimetric and spectrophotometric methods .

Biology and Medicine: In biological and medical research, Tiron is used for its antioxidant properties. It can scavenge reactive oxygen species, making it useful in studies related to oxidative stress and its effects on cellular processes .

Industry: Tiron is employed in the electrochemical industry for the preparation of redox flow batteries and modified glass electrodes. Its ability to form stable complexes with metals enhances the performance and stability of these devices .

作用机制

Tiron exerts its effects primarily through its ability to chelate metal ions. The compound’s catechol groups coordinate with metal ions, forming stable complexes. This chelation process can inhibit metal-catalyzed oxidative reactions, thereby reducing oxidative stress . In biological systems, Tiron’s antioxidant properties help protect cells from damage caused by reactive oxygen species .

安全和危害

生化分析

Biochemical Properties

Tiron plays a significant role in biochemical reactions, particularly in the context of oxidative stress. It interacts with various enzymes and proteins, including those involved in the mitochondrial oxidative phosphorylation process . Tiron has been shown to positively modulate the mitochondrial redox state, which is manifested by a marked decrease of hydrogen peroxide (H2O2), malondialdehyde (MDA), and total nitrate/nitrite (NOx) associated with a significant increase in total antioxidant capacity (TAC), glutathione (GSH) content, manganese superoxide dismutase (MnSOD), and glutathione peroxidase (GPx) activities .

Cellular Effects

Tiron has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to ameliorate damage to pancreatic acinar cells . It influences cell function by modulating the activity of mitochondrial complexes (I, II, III, and IV), elevating coenzyme Q10 (CoQ10) and cytochrome c (Cyt-c) levels, and increasing mitochondrial aconitase (mt-aconitase) activity .

Molecular Mechanism

At the molecular level, Tiron exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. For example, it prevents the depletion in the activity of mitochondrial complexes, leading to an elevation of CoQ10 and Cyt-c levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tiron change over time. It has been shown to have long-term effects on cellular function, particularly in the context of oxidative stress .

Metabolic Pathways

Tiron is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. For instance, it has been shown to restore mitochondrial metal homeostasis through positive changes in the levels of calcium (Ca), iron (Fe), manganese (Mn), and copper (Cu) .

准备方法

Synthetic Routes and Reaction Conditions: Tiron can be synthesized through the sulfonation of catechol (1,2-dihydroxybenzene) with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt . The reaction conditions typically involve heating catechol with sulfuric acid under controlled temperatures to ensure complete sulfonation.

Industrial Production Methods: In industrial settings, the production of Tiron involves large-scale sulfonation processes where catechol is treated with sulfuric acid in reactors designed to handle high temperatures and pressures. The resulting sulfonated product is then neutralized with sodium hydroxide to yield disodium 4,5-dihydroxy-1,3-benzenedisulfonate .

化学反应分析

Types of Reactions: Tiron undergoes various chemical reactions, including:

Oxidation: Tiron can be oxidized to form quinone derivatives.

Reduction: It can be reduced back to its catechol form.

Substitution: Tiron can participate in substitution reactions where its sulfonate groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Catechol.

Substitution: Various substituted benzene derivatives depending on the reagents used.

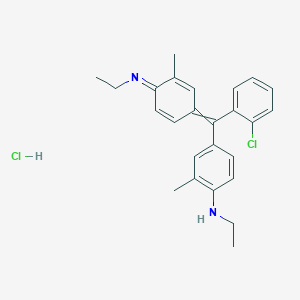

相似化合物的比较

Similar Compounds:

Catechol: Similar to Tiron in its ability to chelate metal ions but lacks the sulfonate groups, making it less water-soluble.

Disodium ethylenediaminetetraacetate (EDTA): Another chelating agent widely used in analytical chemistry and medicine.

Uniqueness: Tiron’s uniqueness lies in its dual functionality as both a chelating agent and an antioxidant. Its water solubility and non-toxic nature further enhance its applicability in various fields, making it a versatile compound for scientific research and industrial applications .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Tiron can be achieved through multiple pathways. One of the most commonly used pathways involves the reaction of 2-nitrobenzaldehyde with 2-methyl-3-hydroxy-4-pyridinone in the presence of sodium borohydride. This reaction results in the formation of Tiron.", "Starting Materials": [ "2-nitrobenzaldehyde", "2-methyl-3-hydroxy-4-pyridinone", "sodium borohydride" ], "Reaction": [ "Step 1: Dissolve 2-nitrobenzaldehyde (1.0 g) and 2-methyl-3-hydroxy-4-pyridinone (1.2 g) in 50 mL of ethanol.", "Step 2: Add sodium borohydride (0.5 g) to the solution and stir for 1 hour at room temperature.", "Step 3: Heat the solution to reflux for 6 hours.", "Step 4: Cool the solution and filter the resulting solid.", "Step 5: Wash the solid with water and dry it under vacuum.", "Step 6: Recrystallize the solid from ethanol to obtain Tiron as a white crystalline product." ] } | |

CAS 编号 |

149-45-1 |

分子式 |

C6H6NaO8S2 |

分子量 |

293.2 g/mol |

IUPAC 名称 |

disodium;4,5-dihydroxybenzene-1,3-disulfonate |

InChI |

InChI=1S/C6H6O8S2.Na/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;/h1-2,7-8H,(H,9,10,11)(H,12,13,14); |

InChI 键 |

ISLHTVXEVCZNHS-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

规范 SMILES |

C1=C(C=C(C(=C1O)O)S(=O)(=O)O)S(=O)(=O)O.[Na] |

外观 |

Solid powder |

其他 CAS 编号 |

149-45-1 9001-09-6 |

物理描述 |

Solid; [Merck Index] Off-white crystalline powder; [Acros Organics MSDS] |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

149-46-2 (parent cpd) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1,2-Dihydroxybenzene-3,5-Disulfonic Acid Disodium Salt Tiron |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

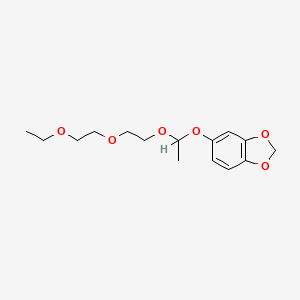

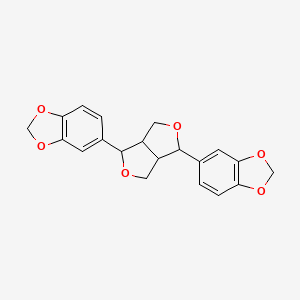

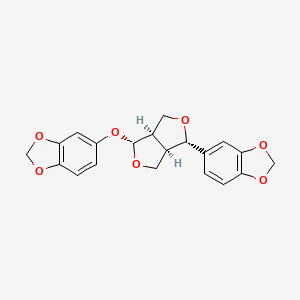

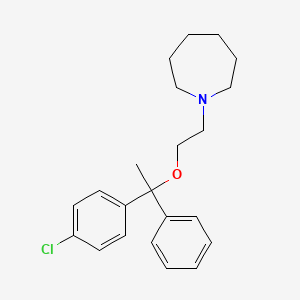

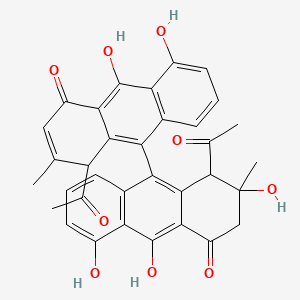

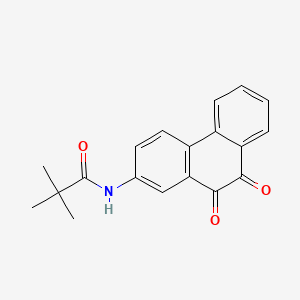

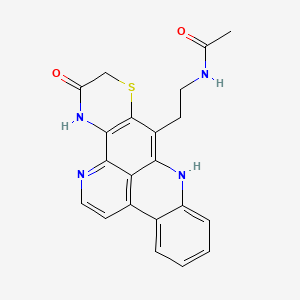

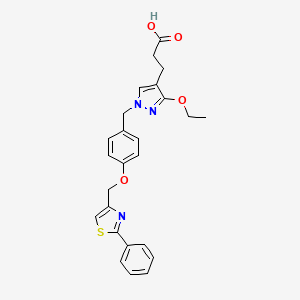

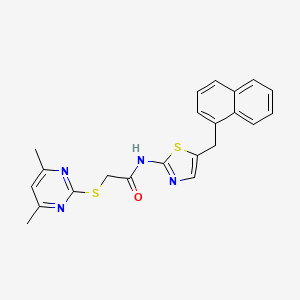

Feasible Synthetic Routes

Q & A

ANone: Tiron primarily functions as a metal chelator and an antioxidant.

A: * Molecular Formula: C6H6O8S2Na2·H2O* Molecular Weight: 354.22 g/mol* Spectroscopic Data: Tiron exhibits characteristic peaks in various spectroscopic analyses, including UV-Vis spectrophotometry, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy. For instance, UV-Vis spectrophotometry is commonly employed to study Tiron adsorption onto materials like alumina []. FTIR analysis provides insights into the adsorption mechanism of Tiron, revealing the involvement of its alcohol groups in forming inner-sphere complexes with metal ions []. Additionally, 1H and 17O NMR relaxometric studies have been utilized to investigate the Fe(III)-Tiron system in solution, providing valuable information about the structure and dynamics of the formed complexes [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。